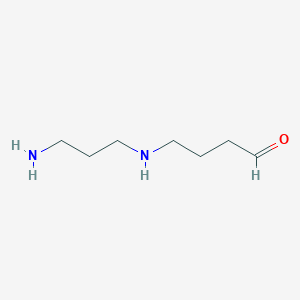

N-(3-氨基丙基)-4-氨基丁醛

描述

N-(3-Aminopropyl)-4-Aminobutanal, commonly known as APB, is a chemical compound that belongs to the family of psychoactive substances. APB is a derivative of gamma-aminobutyric acid (GABA) and is structurally similar to amphetamines. APB is known for its psychoactive effects, particularly its ability to induce euphoria, enhance sensory perception, and increase sociability.

科学研究应用

Synthesis of Fluorinated Compounds

“N-(3-aminopropyl)-4-aminobutanal” has been utilized in the synthesis of fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity. For instance, the compound has been used in the nucleophilic aromatic substitution reactions to create tetrafluoro-ε-caprolactam derivatives . These fluorinated structures are significant for their potential use in creating new materials with unique properties, such as increased resistance to solvents and chemicals.

Macrocyclic Compound Formation

This compound serves as a building block in the construction of macrocyclic compounds comprising tris(3-aminopropyl)amine units . These macrocycles have applications in molecular recognition and sensing, particularly in the detection of metal cations. The ability to form stable complexes with metals like Cu(II), Zn(II), and Hg(II) makes them promising candidates for use in chemical sensors and separation technologies.

Anion Binding Studies

The structural features of “N-(3-aminopropyl)-4-aminobutanal” make it suitable for anion binding studies. It can be incorporated into tripodal receptors to investigate interactions with various anions, which is crucial for understanding ion transport processes and developing anion exchange materials .

Nanomedicine and Targeted Drug Delivery

In the field of nanomedicine, “N-(3-aminopropyl)-4-aminobutanal” can be involved in the creation of nano-molecularly imprinted polymers (nanoMIPs) . These nanoMIPs can be designed to recognize and bind specific target molecules, making them useful for targeted drug delivery systems that can improve the efficacy and reduce the side effects of therapeutic agents.

Fluorescence Sensing

The compound’s ability to form complexes with fluorophores allows it to be used in fluorescence sensing applications . This is particularly relevant in the detection of zinc ions, where the enhancement of fluorescence upon binding provides a means to monitor and quantify the presence of this metal in various samples.

属性

IUPAC Name |

4-(3-aminopropylamino)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-4-3-6-9-5-1-2-7-10/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZUMEMWAPJNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303916 | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(3-Aminopropyl)-4-aminobutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-(3-aminopropyl)-4-aminobutanal | |

CAS RN |

136849-70-2 | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136849-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)

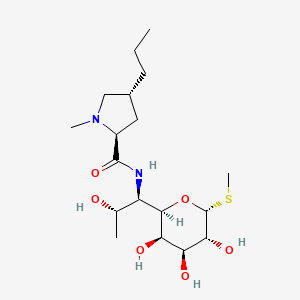

![(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601511.png)